molecular formula C12H18O2 B13689692 3-(tert-Butoxy)-4-methoxytoluene

3-(tert-Butoxy)-4-methoxytoluene

Cat. No.: B13689692
M. Wt: 194.27 g/mol
InChI Key: PEWRJLKYWMVGFJ-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-4-methoxytoluene is an aromatic compound featuring a toluene backbone substituted with a methoxy group (-OCH₃) at the para position and a bulky tert-butoxy group (-O-t-Bu) at the meta position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials. Its tert-butoxy group enhances steric hindrance, influencing reactivity and selectivity in coupling reactions or catalytic processes .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O2/c1-9-6-7-10(13-5)11(8-9)14-12(2,3)4/h6-8H,1-5H3

InChI Key

PEWRJLKYWMVGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-4-methoxytoluene typically involves the alkylation of 4-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often using sulfuric acid or phosphoric acid as the catalyst. The reaction mixture is heated to facilitate the formation of the tert-butoxy group on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 3-(tert-Butoxy)-4-methoxytoluene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-4-methoxytoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dealkylated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as the catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various alkyl or acyl groups onto the aromatic ring.

Scientific Research Applications

3-(tert-Butoxy)-4-methoxytoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(tert-Butoxy)-4-methoxytoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with analogous functional groups or substitution patterns. Below is a comparative analysis based on structural and functional similarities:

a. 3-Ethoxy-4-methoxytoluene

  • Structure : Differs from 3-(tert-Butoxy)-4-methoxytoluene by replacing the tert-butoxy group with an ethoxy (-OCH₂CH₃) group at the meta position.
  • Applications: Used in similar synthetic pathways but may offer different regioselectivity due to reduced steric bulk. notes its relevance in pharmaceutical intermediates but lacks explicit data on performance metrics .

b. tert-Butyl-Substituted Bicyclohexane Derivatives

  • Examples :
    • tert-butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 927679-54-7)
    • rel-(1R,5S,6s)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 400720-05-0)
  • Comparison : These bicyclohexane derivatives share the tert-butoxycarbonyl (Boc) protecting group but differ in core structure (bicyclic vs. toluene). The Boc group in these compounds aids in amine protection during peptide synthesis, whereas 3-(tert-Butoxy)-4-methoxytoluene is more suited for aromatic functionalization. Stability and deprotection conditions vary significantly due to structural differences .

Research Findings and Limitations

  • Synthetic Utility: The tert-butoxy group in 3-(tert-Butoxy)-4-methoxytoluene improves stability in acidic conditions compared to ethoxy analogs, as noted in for related compounds .
  • Data Gaps: No direct experimental data (e.g., reaction yields, solubility, or thermal stability) for 3-(tert-Butoxy)-4-methoxytoluene were found in the provided evidence. Comparative analyses rely on structural inference and general tert-butoxy group behavior.
  • Contradictions : emphasizes Boc-protected bicyclohexanes for peptide synthesis, while focuses on toluene-based alkoxy derivatives, highlighting divergent applications despite shared functional groups .

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